Myeloid antimicrobial peptides are primarily sourced from porcine bone marrow cells, where they are stored in the granules of polymorphonuclear neutrophils in a prepeptide form. Upon stimulation, these peptides are released into the extracellular environment to exert their antimicrobial effects . The most studied myeloid antimicrobial peptides include PMAP-23 and PMAP-36, which have been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .
Myeloid antimicrobial peptides can be classified based on their structural characteristics and mechanisms of action. They typically belong to the broader category of antimicrobial peptides, which can be further divided into various families such as defensins, cathelicidins, and others. The classification is often based on their amino acid composition, structural motifs (e.g., α-helical or β-sheet structures), and the presence of specific functional groups that contribute to their activity .
Synthetic methods often utilize solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence and modifications. This approach enables researchers to create analogs with enhanced stability or altered activity profiles. For example, modifications can include alterations in hydrophobicity or charge distribution to improve antimicrobial efficacy while reducing cytotoxicity towards mammalian cells .
Myeloid antimicrobial peptides typically adopt an α-helical conformation when interacting with lipid membranes. This structural feature is critical for their function as it facilitates membrane insertion and disruption. For instance, PMAP-23 consists of 23 amino acids with a molecular weight of approximately 2962.63 Da, featuring a high proportion of positively charged and hydrophobic residues that enhance its membrane affinity .
The structural analysis often employs techniques such as circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy to confirm the secondary structure in membrane-mimetic environments. These studies reveal that the conformational transition from unstructured to α-helical forms is essential for the peptide's antimicrobial activity .
The primary chemical reactions involving myeloid antimicrobial peptides include their interaction with microbial membranes leading to pore formation or membrane disruption. These reactions can be categorized into two main mechanisms: the carpet model and the barrel-stave model.
In the carpet model, the peptide coats the microbial surface before forming aggregates that disrupt the membrane integrity. In contrast, the barrel-stave model involves the peptide inserting into the membrane to form transmembrane pores. Both mechanisms result in increased permeability of the microbial cell membrane, ultimately leading to cell lysis .
The mechanism of action of myeloid antimicrobial peptides is primarily based on their ability to interact with negatively charged components of microbial membranes. Upon electrostatic attraction, these peptides insert themselves into the lipid bilayer, causing disruption through pore formation or complete disintegration of the membrane.
Research indicates that myeloid antimicrobial peptides like PMAP-36 exhibit rapid bactericidal activity against various pathogens, including antibiotic-resistant strains. Their action is not only limited to direct killing but also includes modulating immune responses by recruiting immune cells to sites of infection .
Myeloid antimicrobial peptides are generally characterized by their small size (typically 20-40 amino acids), cationic nature due to a high proportion of basic amino acids (lysine and arginine), and amphipathic properties that facilitate interaction with lipid membranes.
These peptides exhibit stability under physiological conditions but can be sensitive to proteolytic degradation. The presence of disulfide bonds in some myeloid antimicrobial peptides contributes to their stability and functionality by maintaining structural integrity during interactions with microbial targets .
Myeloid antimicrobial peptides have significant potential applications in various fields:
Research continues to explore modifications that enhance their efficacy while minimizing toxicity towards human cells, paving the way for novel therapeutic strategies against infectious diseases .
Myeloid Antimicrobial Peptides (MAPs) constitute a specialized subgroup within the broader cathelicidin family of antimicrobial peptides (AMPs), characterized by their primary expression and storage in cells of myeloid origin, particularly neutrophils, macrophages, and monocytes. Cathelicidins are defined by a conserved N-terminal cathelin domain (approximately 99-114 amino acids) exhibiting high sequence homology across vertebrate species, coupled with an extremely variable C-terminal antimicrobial domain that encodes the mature bioactive peptide. This cathelin domain functions as a protease inhibitor and plays a crucial role in the intracellular processing and stabilization of the precursor protein [1] [4]. Upon cellular activation by microbial stimuli or inflammatory signals, the precursor protein (pro-cathelicidin) undergoes proteolytic cleavage, typically mediated by enzymes like proteinase 3 in humans, releasing the active C-terminal peptide [1] [5].
MAPs are predominantly cationic amphipathic molecules, possessing a net positive charge (ranging from +2 to +13 at physiological pH) due to an abundance of arginine and lysine residues, and a spatial segregation of hydrophobic and hydrophilic regions. This amphipathicity is fundamental to their mechanism of action. Based on their secondary structure in membrane-mimetic environments, mature MAPs are classified into several structural categories:
Table 1: Structural Classification of Representative Myeloid Antimicrobial Peptides (MAPs)
Structural Class | Key Features | Representative MAPs | Species Source |
---|---|---|---|
α-Helical | Amphipathic helix; common cationic form | LL-37 | Human |
BMAP-27, BMAP-28, BMAP-34 | Bovine (Cattle) | ||
eCATH-1, eCATH-2, eCATH-3 | Horse | ||
PMAP-23, PMAP-36, PMAP-37 | Porcine (Pig) | ||
β-Sheet | Stabilized by disulfide bonds | Protegrins (e.g., PG-1, PG-2, PG-3, PG-4, PG-5) | Porcine (Pig) |
Extended/Linear (Pro/Arg-rich) | High proline/arginine content; often lack defined secondary structure | PR-39 | Porcine (Pig) |
Bac5, Bac7 | Bovine (Cattle) | ||
Bac7.5, MAP28, MAP34-A/B | Caprine (Goat) | ||
OaBac5, OaBac7.5, OaBac11 | Ovine (Sheep) | ||
Extended/Linear (Trp-rich) | High tryptophan content | Indolicidin | Bovine (Cattle) |
Loop | Single disulfide bond forming a loop | Bactenecin | Bovine (Cattle) |
The discovery of cathelicidins, and consequently MAPs, began in the late 1980s. Bactenecins (Bac5 and Bac7) were among the first identified mammalian MAPs, isolated from bovine neutrophils in 1988-1989 [4] [9]. Shortly thereafter, rabbit CAP18 (cationic antimicrobial protein 18 kDa) was described, followed by the identification of porcine protegrins and PR-39, and bovine indolicidin [1] [4]. The term "cathelicidin" was formally coined in 1995, derived from the conserved cathelin domain found in these precursors, itself named due to its homology to cathepsin L inhibitors [1]. The sole human cathelicidin, initially termed hCAP-18 (human cationic antimicrobial protein 18 kDa), was cloned in the mid-1990s, and its active peptide LL-37 (named for its two N-terminal leucines and 37 amino acid length) was characterized shortly after [1] [5]. The murine ortholog, CRAMP (Cathelicidin-Related Antimicrobial Peptide), was identified in 1997 [4] [9].
MAPs exhibit a fascinating and uneven phylogenetic distribution across vertebrates. While the cathelin domain is highly conserved, the number of functional cathelicidin genes varies dramatically between species:
This diverse distribution suggests strong evolutionary pressure for antimicrobial defense tailored to specific ecological niches and pathogen exposures. Species with multiple MAPs may benefit from a broader spectrum of activity or specialized functions against prevalent pathogens in their environment.
Table 2: Phylogenetic Distribution of Cathelicidin/MAP Genes Across Selected Vertebrates
Species Group | Example Species | Number of Cathelicidin/MAP Genes | Representative Peptide Names |
---|---|---|---|
Primates | Human (Homo sapiens) | 1 | LL-37 (hCAP-18) |
Rhesus Monkey (Macaca mulatta) | 1 | RL-37 | |
Rodents | Mouse (Mus musculus) | 1 | mCRAMP |
Rat (Rattus norvegicus) | 1 | rCRAMP | |
Guinea Pig (Cavia porcellus) | 1 | CAP11 | |
Ungulates (Livestock) | Cattle (Bos taurus) | 7-8 | Bac5, Bac7, Indolicidin, BMAP-27, BMAP-28, BMAP-34 |
Pig (Sus scrofa domestica) | 11+ | PR-39, Protegrin-1,-2,-3,-4,-5, PMAP-23, PMAP-36, PMAP-37, PF-1, PF-2 | |
Horse (Equus caballus) | 3 | eCATH-1, eCATH-2, eCATH-3 | |
Sheep (Ovis aries) | Several | SMAP-29, SMAP-34, OaBac5, OaBac7.5, OaBac11 | |
Goat (Capra hircus) | Several | ChBac5, ChBac7.5, MAP28, MAP34-A, MAP34-B, ChBac3.4 | |
Buffalo (Bubalus bubalis) | Several | Cathelicidin-4, Myeloid cathelicidin | |
Deer (Cervus elaphus) | 1+ | Bactenecin | |
Birds | Chicken (Gallus gallus) | 4 | Fowlicidin-1 (CATH1), -2 (CATH2/CMAP27), -3 (CATH3), Cathelicidin-B1 |
Ring-necked Pheasant (Phasianus colchicus) | 3 | Pc-CATH1, Pc-CATH2, Pc-CATH3 | |
Reptiles | Banded Krait (Bungarus fasciatus) | 1+ | Cathelicidin-BF |
Amphibians | Odorous Frog (Amolops loloensis) | 1+ | Cathelicidin-AL |
Fish | Atlantic Salmon (Salmo salar) | 2 | asCath1, asCath2 |
Rainbow Trout (Oncorhynchus mykiss) | 2 | rtCath1, rtCath2 | |
Atlantic Hagfish (Myxine glutinosa) | 3 | HFIAP-1, HFIAP-2, HFIAP-3 |
MAPs serve as crucial effector molecules and immunomodulators within the innate immune system, particularly linking the function of phagocytic myeloid cells (neutrophils, macrophages, monocytes) to direct and indirect pathogen defense strategies. Their roles are multifaceted:
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